Cas no 57184-43-7 (1-(2-methylpentyl)piperazine)
1-(2-methylpentyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-(2-methylpentyl)- (9CI)
- 1-(2-METHYLPENTYL)PIPERAZINE
- Piperazine,1-(2-methylpentyl)-(9ci)
- PIPERAZINE, 1-(2-METHYLPENTYL)-
- SCHEMBL3106302
- DTXSID70667962
- AKOS011241706
- EN300-1838244
- 57184-43-7
- DB-327205
- 1-(2-methylpentyl)piperazine
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- Inchi: 1S/C10H22N2/c1-3-4-10(2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3
- InChI Key: JIFWRUZXPWMPOR-UHFFFAOYSA-N
- SMILES: N1(CCNCC1)CC(C)CCC
Computed Properties
- Exact Mass: 170.178298710g/mol
- Monoisotopic Mass: 170.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 15.3Ų
1-(2-methylpentyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838244-1g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-5g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-10g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-0.05g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-0.1g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-0.25g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-0.5g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-1.0g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 1g |
$728.0 | 2023-06-01 | ||
| Enamine | EN300-1838244-2.5g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1838244-5.0g |
1-(2-methylpentyl)piperazine |
57184-43-7 | 5g |
$2110.0 | 2023-06-01 |
1-(2-methylpentyl)piperazine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1-(2-methylpentyl)piperazine
Chemical Profile of 1-(2-methylpentyl)piperazine (CAS No. 57184-43-7)
1-(2-methylpentyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 57184-43-7, is a significant compound in the realm of pharmaceutical chemistry and drug development. This piperazine derivative, characterized by a branched alkyl side chain, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound belongs to the piperazine family, a heterocyclic amine known for its broad spectrum of biological activities, including CNS modulation, antipsychotic effects, and potential roles in neuropharmacology.
The molecular structure of 1-(2-methylpentyl)piperazine consists of a six-membered aromatic ring containing two nitrogen atoms, with a 2-methylpentyl side chain attached to one of the nitrogen atoms. This particular arrangement introduces steric and electronic properties that can influence its pharmacokinetic behavior, solubility, and interaction with biological targets. The presence of the branched alkyl group enhances lipophilicity, potentially facilitating blood-brain barrier penetration—a critical factor for CNS-active compounds.
In recent years, derivatives of piperazine have been extensively studied for their therapeutic potential. Notably, modifications in the side chain architecture can modulate receptor binding affinity and selectivity. For instance, research has highlighted the importance of alkyl chain length and branching in determining pharmacological outcomes. The 2-methylpentyl moiety in 1-(2-methylpentyl)piperazine contributes to its unique physicochemical properties, making it a valuable scaffold for designing novel bioactive molecules.
One of the most compelling aspects of 1-(2-methylpentyl)piperazine is its potential as an intermediate in synthesizing more complex pharmacophores. Its structural features allow for further functionalization, enabling chemists to explore diverse chemical spaces. This adaptability has spurred interest in its role as a building block for drugs targeting neurological disorders. Recent studies have demonstrated that piperazine derivatives can exhibit dopaminergic and serotonergic effects, making them candidates for treating conditions such as depression and schizophrenia.
The pharmacological profile of 1-(2-methylpentyl)piperazine has been explored through both computational modeling and experimental assays. Computational approaches have predicted its binding interactions with various neurotransmitter receptors, including serotonin 5-HT2A and dopamine D2 receptors. These predictions align with experimental findings that suggest the compound exhibits moderate affinity for these targets. Such properties are particularly relevant in the development of next-generation therapeutics aimed at optimizing efficacy while minimizing side effects.
Moreover, the synthesis of 1-(2-methylpentyl)piperazine has been optimized to ensure high yield and purity, which are essential for preclinical and clinical studies. Advances in synthetic methodologies have enabled the production of this compound on scales suitable for pharmacological testing. Techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to construct the desired framework efficiently. These advancements underscore the compound’s feasibility as a viable candidate for drug discovery programs.
Current research trends indicate that 1-(2-methylpentyl)piperazine may serve as a precursor for investigational new drugs (INDs) targeting central nervous system (CNS) disorders. Its ability to modulate neurotransmitter systems makes it an attractive candidate for further development. Preclinical studies have begun to evaluate its safety profile and pharmacokinetic parameters, providing foundational data for future clinical trials. These efforts are part of broader initiatives to address unmet medical needs in neurology by leveraging structurally diverse piperazine derivatives.
The role of 1-(2-methylpentyl)piperazine extends beyond CNS applications; it has also been implicated in research related to metabolic disorders and inflammation modulation. Piperazine derivatives are known to interact with enzymes and signaling pathways involved in these processes. Emerging evidence suggests that compounds like 1-(2-methylpentyl)piperazine may exhibit anti-inflammatory properties by influencing cytokine production and immune cell function. Such findings open up new avenues for therapeutic intervention across multiple disease domains.
In conclusion, 1-(2-methylpentyl)piperazine (CAS No. 57184-43-7) represents a promising compound in pharmaceutical chemistry due to its structural features and biological relevance. Its potential applications in CNS disorders, coupled with its versatility as a synthetic intermediate, position it as a key player in drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(2-methylpentyl)piperazine will likely remain at the forefront of medicinal chemistry innovation.
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